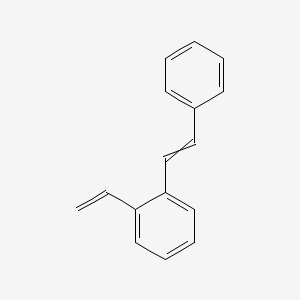

1-Ethenyl-2-(2-phenylethenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h2-13H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXRRKVCVZJNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710577 | |

| Record name | 1-Ethenyl-2-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93371-12-1 | |

| Record name | 1-Ethenyl-2-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 1 Ethenyl 2 2 Phenylethenyl Benzene

Synthesis of Halogenated and Substituted Benzene (B151609) Precursors

The successful application of the aforementioned cross-coupling reactions hinges on the availability of suitably functionalized benzene precursors. The synthesis of 1-Ethenyl-2-(2-phenylethenyl)benzene would likely start with a 1,2-disubstituted benzene ring, such as a dihalobenzene, which can then undergo sequential or selective coupling reactions.

The introduction of halogen atoms (I, Br, Cl) onto a benzene ring is typically achieved through electrophilic aromatic substitution. khanacademy.org These reactions involve treating the aromatic compound with a halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. khanacademy.org

For creating specifically substituted patterns that may not be accessible through direct substitution, ortho-directed lithiation is a powerful tool. rsc.org This method involves treating an aromatic compound containing a directing group (e.g., methoxy, amide) with a strong organolithium base. The base selectively removes a proton from the ortho position, creating an organolithium species that can then be trapped with an electrophile, such as a halogen source, to install a substituent with high regiochemical control. rsc.orgnih.gov A combination of these classical substitution and modern lithiation techniques allows for the efficient synthesis of a wide variety of highly substituted benzene derivatives primed for cross-coupling. rsc.org

Selective Functionalization and Regiochemical Control in Multi-ethenyl Systems

Synthesizing a molecule with two different ethenyl groups at adjacent positions, as in this compound, presents a significant challenge in regiochemical control. The strategy must ensure that each olefination or coupling reaction occurs at the correct position without interfering with the other substituent or leading to unwanted side products.

The order of reactions is critical. In a multi-step synthesis, the directing effects of the substituents already present on the benzene ring guide the position of subsequent functionalization. khanacademy.orgyoutube.com For instance, one could start with a 1,2-dihalobenzene where the two halogen atoms have different reactivities (e.g., 1-bromo-2-iodobenzene). The more reactive C-I bond can undergo selective cross-coupling first, followed by a second coupling at the C-Br bond.

Achieving site-selectivity in polyhalogenated arenes with identical halogen atoms is more challenging but can be accomplished by carefully controlling reaction conditions. nih.gov Factors that can influence which site reacts include:

Steric Hindrance : A catalyst may preferentially react at the less sterically hindered position.

Electronic Effects : The inherent electronic properties of the substituted ring can make one halogen more susceptible to oxidative addition.

Catalyst/Ligand Control : The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand can dramatically influence the regioselectivity of the cross-coupling reaction. nih.govacs.org

Directing Groups : An existing functional group can coordinate to the catalyst and direct the reaction to a nearby position.

By leveraging these principles, a synthetic chemist can devise a pathway that selectively builds the complex architecture of this compound, installing the vinyl and styryl groups with precise regiochemical control.

Synthesis of Related Bis-Styrylbenzene and Stilbenoid Analogues

The synthesis of compounds structurally analogous to this compound provides a foundational understanding of the probable synthetic routes. Methodologies for preparing bis-styrylbenzenes and stilbenoids are well-documented and offer insights into the precursor chemistry and reaction conditions that could be adapted for the target compound.

One prevalent method for constructing the styryl moiety is the Wittig reaction . This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. For a bis-styrylbenzene analogue, this could involve the reaction of a bis(phosphonium salt) derived from a xylene derivative with an appropriate benzaldehyde. For instance, the synthesis of hybrid stilbenes bearing a quinoline (B57606) moiety has been achieved with yields of the cis-product ranging from 21-75% and the trans-product from 2-10%, demonstrating the feasibility of the Wittig approach for complex stilbene (B7821643) derivatives. divched.org Another example is the preparation of E-stilbenes in yields of 48–99% through the reaction of a benzyl (B1604629) phosphonate (B1237965) with various benzaldehydes. nih.gov

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another cornerstone in stilbene synthesis. This method is particularly useful for creating the phenylethenyl linkage. For example, symmetrical stilbenes have been synthesized via a double Heck reaction of arenediazonium salts with vinyltriethoxysilane, offering a route that utilizes readily available anilines as starting materials. In some cases, this method has yielded products in the range of 46.5%. One-pot preparations combining dehydrohalogenation to form a styrene (B11656) in situ followed by a Mizoroki-Heck reaction have been reported to produce stilbenes in yields of 54-88%. nih.gov Similarly, palladium-catalyzed reactions of styrene with halogenated derivatives have afforded stilbenes in good yields (65–97%). nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate esters, is also a powerful tool. It often provides excellent E-selectivity for the resulting alkene. For example, a solvent-free Arbusov reaction to generate a triethylphosphite followed by an HWE reaction has been used to produce E-stilbenes with high selectivity and yield. nih.gov The synthesis of phenolic bis-styrylbenzenes has been accomplished via successive Heck and Horner-Wadsworth-Emmons reactions, showcasing the synergy of these methods. In one instance, a Horner-Wadsworth-Emmons coupling of a benzylphosphonate derivative with a dicarbonylbenzene precursor in dimethylformamide (DMF) at 80°C yielded the bis-styryl product in 72% after deprotection.

Finally, Perkin condensation represents another classical method for stilbene synthesis. This reaction involves the condensation of an aromatic aldehyde with a phenylacetic acid derivative. For example, resveratrol (B1683913) analogues have been synthesized by the condensation of aldehydes with phenylacetic acid, providing carboxylic acid-substituted stilbenes in yields of 48-49%. divched.org

A plausible synthetic route to this compound could involve a multi-step process starting from a precursor like 2-vinylbenzaldehyde. This aldehyde could first undergo a Wittig or Heck reaction with a benzylphosphonium salt or styrene, respectively, to form the stilbene moiety. Subsequent modifications would then be necessary to install the second ethenyl group, or a precursor could be chosen that already contains one of the vinyl groups.

| Synthetic Method | Key Reactants | Typical Products | Reported Yields | Citation |

|---|---|---|---|---|

| Wittig Reaction | Benzylphosphonium salt, Aromatic aldehyde | Hybrid stilbenes (cis and trans) | 21-75% (cis), 2-10% (trans) | divched.org |

| Heck Reaction | Arenediazonium salt, Vinyltriethoxysilane | Symmetrical stilbenes | ~46.5% | |

| One-pot Wittig-Heck | Alkyl halide, Aryl halide | Substituted stilbenes | 54-88% | nih.gov |

| Horner-Wadsworth-Emmons | Benzylphosphonate, Dicarbonylbenzene | Bis-styrylbenzenes | 72% | |

| Perkin Condensation | Aromatic aldehyde, Phenylacetic acid | Carboxylic acid-substituted stilbenes | 48-49% | divched.org |

Optimization of Reaction Conditions for Enhanced Yields and Purity

The yield and purity of stilbenoid synthesis are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, base, temperature, and reaction time is crucial for achieving desirable outcomes.

In the context of the Wittig reaction , the choice of base and solvent can significantly influence the stereoselectivity (E/Z ratio) and yield. For instance, using a two-phase system with a phase-transfer catalyst can circumvent the need for harsh and hazardous bases. The reaction temperature also plays a critical role; lower temperatures can favor the kinetic Z-isomer, while higher temperatures may lead to the thermodynamic E-isomer. researchgate.net The steric hindrance of the reactants can also affect the stereochemical outcome. mdpi.com

For the Heck reaction , the choice of palladium catalyst, ligands, base, and solvent are all critical variables. Studies have shown that parameters such as the catalyst amount, molar ratio of reactants, and reaction temperature need to be carefully optimized. acs.org For example, in the coupling of iodobenzene (B50100) and methyl acrylate (B77674), DMF is a common solvent, and the type and amount of base can significantly impact the yield. acs.org Simple and mild conditions have been developed for Pd(0)-catalyzed Heck reactions that deliver high yields and selectivity for (E)-styrenyl products using electronically non-biased olefin substrates. scribd.com In some cases, the use of specific solvents like dimethylacetamide (DMA) was found to be crucial for high selectivity. scribd.com

The purity of the final product often necessitates careful purification techniques. Common methods include recrystallization and column chromatography. For example, in the synthesis of bis-styrylbenzene derivatives, the crude product is often purified by filtration and washing, followed by recrystallization from a suitable solvent like a mixture of chloroform (B151607) and methanol.

| Reaction | Parameter Optimized | Effect on Yield/Purity | Example | Citation |

|---|---|---|---|---|

| Wittig Reaction | Steric Hindrance | Affects E:Z isomer ratio | Comparison of different aldehydes and Wittig salts | mdpi.com |

| Wittig Reaction | Temperature | Low temperature favors kinetic (Z) product | Minimizing equilibration of betaine (B1666868) intermediate | researchgate.net |

| Heck Reaction | Base and Solvent | Significantly impacts yield and selectivity | Optimization for iodobenzene and methyl acrylate coupling | acs.org |

| Heck Reaction | Catalyst Loading | Decreased loading can improve yield and selectivity | Pd(0)-catalyzed reaction with non-biased olefins | scribd.com |

| General Synthesis | Reaction Time | Can affect both yield and purity | Shorter reaction times can lead to higher purity in some cases |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of stilbenoids to reduce environmental impact and enhance sustainability. This involves the use of greener solvents, energy-efficient methods, and catalysts that can be easily recovered and reused.

One significant green approach is the use of water as a solvent . Aqueous Wittig reactions have been developed that proceed at room temperature, eliminating the need for volatile and often toxic organic solvents. scribd.com These reactions can be highly stereoselective for (E)-stilbenes and are applicable to a range of aldehydes. nih.gov The use of sodium bicarbonate for the in-situ formation of stabilized ylides in water further enhances the green credentials of this method. scribd.com

Solvent-free reactions , or mechanochemistry, represent another important green strategy. The synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene has been achieved by a solvent-free Wittig reaction, where the reactants are simply ground together in a mortar and pestle. acs.org This method avoids the use of any solvent, significantly reducing waste.

In palladium-catalyzed reactions like the Heck reaction , green approaches focus on developing more environmentally benign conditions. This includes the use of greener solvents like ethanol (B145695) and the application of microwave irradiation to shorten reaction times and reduce energy consumption. frontiersin.orgnih.gov Supported palladium catalysts, such as Pd on encapsuled materials (Pd EnCat®), allow for easier recovery and reuse of the precious metal catalyst, which is a key principle of green chemistry. nih.gov Furthermore, reactions have been developed in supercritical water, which can proceed rapidly and selectively even without a catalyst in the presence of a base. researchgate.net

The choice of starting materials and reagents also plays a role in the greenness of a synthesis. Utilizing renewable feedstocks and avoiding hazardous reagents are key considerations. For example, replacing traditional strong bases like n-butyllithium with milder and safer alternatives like sodium hydroxide (B78521) contributes to a greener process. divched.org

| Green Approach | Synthetic Method | Key Feature | Advantage | Citation |

|---|---|---|---|---|

| Aqueous Solvent | Wittig Reaction | Reaction performed in water at room temperature | Avoids volatile organic solvents, safer | scribd.com |

| Solvent-Free | Wittig Reaction | Mechanochemical grinding of reactants | Eliminates solvent waste | acs.org |

| Greener Solvents | Heck Reaction | Use of ethanol instead of traditional organic solvents | Reduced environmental impact, renewable solvent | frontiersin.orgnih.gov |

| Energy Efficiency | Heck Reaction | Microwave irradiation | Shorter reaction times, reduced energy consumption | frontiersin.orgnih.gov |

| Catalyst Recycling | Heck Reaction | Use of supported palladium catalysts (e.g., Pd EnCat®) | Catalyst can be recovered and reused | nih.gov |

| Alternative Reaction Media | Heck Reaction | Reaction in supercritical water | Can proceed without a catalyst, green solvent | researchgate.net |

Advanced Reaction Pathways and Mechanistic Investigations of 1 Ethenyl 2 2 Phenylethenyl Benzene

Cyclization Reactions and Intramolecular Transformations

The conjugated π-system of 1-ethenyl-2-(2-phenylethenyl)benzene allows for a range of intramolecular cyclization reactions, which can be initiated by transition metals or photochemical energy. These transformations lead to the formation of novel polycyclic aromatic structures.

Transition Metal-Catalyzed Cyclizations (e.g., Gold Catalysis for Alkyne Analogs)

While direct catalytic cyclization of this compound is a specialized topic, the reactivity of its core structure can be understood by analogy to related enyne and diyne systems, where transition metal catalysis, particularly by gold, is well-established. Gold(I) catalysts are highly carbophilic and are known to activate alkyne and allene (B1206475) functionalities towards nucleophilic attack, initiating complex cyclization cascades. beilstein-journals.orgnih.gov

In analogous 1,n-enyne systems, gold catalysts facilitate cycloisomerization reactions to produce substituted bicyclic compounds like dihydronaphthalenes. rsc.org The mechanism often involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular attack from the tethered alkene. beilstein-journals.org For diynes, gold catalysis can control the selectivity between different modes of ring closure, such as 5-endo versus 6-endo cyclizations. nih.gov This control is often dictated by the electronic nature of the substrate backbone and can proceed through dual-gold activation mechanisms. nih.gov Research on related propargyl esters shows that gold(I) catalysis can trigger a nih.govnih.gov-sigmatropic rearrangement followed by a Myers-Saito-type cyclization to form naphthyl ketones. monash.edu A key intermediate in many gold-catalyzed cyclizations of enynes is a cyclopropyl (B3062369) gold-carbene species, which can undergo further rearrangement to yield the final cycloadduct. beilstein-journals.org

The table below summarizes representative gold-catalyzed cyclizations on analogous enyne and diyne substrates, illustrating the versatility of this approach in generating complex cyclic molecules.

| Catalyst System | Substrate Type | Reaction Type | Product | Yield (%) | Reference |

| AuCl(PPh₃)/AgOTf | 1,6-enyne ester | Cycloisomerization | Bicyclic oxazine | Good | beilstein-journals.org |

| t-Bu₃PAuCl/AgSbF₆ | 1,6-diyne pivaloate | Aromacyclization | Naphthyl ketone | 71% | monash.edu |

| AuCl(PPh₃)/AgSbF₆ | 1,7,13-triyne pivaloate | [2+2] Cycloaddition | Bicyclic adduct | 72% | monash.edu |

| Et₃PAuCl/AgSbF₆ | Dienyne | hetero-dehydro-Diels-Alder | Tetrasubstituted pyridine | Good | beilstein-journals.org |

Photoinduced Cycloaddition Reactions

The 2-(2-phenylethenyl)benzene portion of the molecule is structurally analogous to stilbene (B7821643), which is renowned for its rich photochemistry. The primary photochemical reactions of stilbenes are trans-cis isomerization and photocyclization. researchgate.net Upon irradiation, the thermodynamically stable trans-isomer can be converted to the cis-isomer. researchgate.net The cis-isomer is conformationally suited for a subsequent conrotatory 6π-electron electrocyclic ring closure, which forms a transient dihydrophenanthrene intermediate. researchgate.netnih.gov In the presence of an oxidizing agent, such as oxygen or iodine, this unstable intermediate is irreversibly converted to the aromatic phenanthrene (B1679779) derivative. researchgate.netnih.gov

Another potential photochemical pathway is a [2+2] cycloaddition, which can occur between two stilbene molecules or intramolecularly if a second alkene is suitably positioned. nih.govacs.org In polymeric systems containing pendant stilbene units, irradiation can selectively induce [2+2] cycloaddition without the competing E/Z isomerization, leading to significant changes in material properties such as the refractive index. acs.org For this compound, an intramolecular [2+2] photocycloaddition between the ethenyl and the phenylethenyl groups could potentially lead to a bicyclo[2.2.0]hexane derivative, although the dominant pathway is often the oxidative cyclization of the stilbene moiety.

The general sequence for the major photoinduced reaction of stilbene analogs is outlined below:

Photoisomerization : trans-Stilbene analog → cis-Stilbene analog

Photocyclization : cis-Stilbene analog → trans-Dihydrophenanthrene analog (unstable)

Oxidation : trans-Dihydrophenanthrene analog → Phenanthrene analog (stable)

Mechanistic Probes for Ring-Closure Processes

Investigating the mechanisms of complex ring-closure reactions requires a combination of computational and experimental techniques.

Computational Modeling : Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surfaces of cyclization reactions. nih.govnih.govnih.gov It allows for the calculation of transition state energies, helping to elucidate the reaction pathway and predict product selectivity. nih.govnih.gov For instance, DFT studies on gold-catalyzed cyclizations have revealed the crucial role of the gold atom in lowering the reaction barrier and switching the mechanism from a high-energy electrocyclization to a lower-energy catalytic pathway. nih.gov

Spectroscopic and Kinetic Analysis : The progress of these reactions can be monitored using various spectroscopic methods, including UV/Vis, fluorescence, and IR spectroscopy, to track the disappearance of reactants and the formation of products. acs.org Kinetic studies provide information on reaction rates and orders, which are essential for proposing a plausible mechanism.

Intermediate Trapping and Isotopic Labeling : In some cases, reactive intermediates can be trapped by specific reagents. Under non-oxidative conditions, the dihydrophenanthrene intermediate in stilbene photocyclization can be trapped or undergo hydrogen shifts. nih.gov Isotopic labeling studies can also be employed to trace the path of specific atoms throughout the reaction, providing definitive evidence for proposed rearrangements.

Fluorescence Resonance Energy Transfer (FRET) Probes : For cyclizations that generate DNA-cleaving species, such as the Bergman cyclization of enediynes, specialized probes can be used. nih.govacs.org A FRET-based DNA cleavage assay, for example, uses an oligonucleotide probe with a fluorophore and a quencher at opposite ends. nih.gov Cleavage of the probe by the reactive cyclized product separates the pair, resulting in a "turn-on" fluorescence signal that allows for highly sensitive detection of the reaction. nih.gov

Polymerization and Copolymerization Studies

The presence of two vinyl groups makes this compound a divinyl monomer capable of participating in chain-growth polymerization. Its behavior is analogous to that of divinylbenzene (B73037) (DVB), a common crosslinking agent used with styrene (B11656). Both radical and cationic mechanisms can be employed to polymerize this monomer, leading to the formation of crosslinked polymer networks.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a common method for polymerizing vinyl monomers. uvebtech.com The process involves three main stages: initiation, propagation, and termination. stanford.edu For a divinyl monomer like this compound, the mechanism is more complex than for a monofunctional monomer like styrene.

The polymerization process is as follows:

Initiation : A radical initiator (e.g., a peroxide or an azo compound) decomposes to generate primary radicals. These radicals add to one of the vinyl groups of the monomer to start a growing polymer chain. uvebtech.com

Propagation : The newly formed monomer radical adds to other monomer molecules in a repeating fashion, rapidly increasing the chain length.

Crosslinking : A significant feature of divinyl monomers is that the polymer chains contain pendant vinyl groups. These pendant groups can react with other growing chains, linking them together. This process, known as crosslinking, leads to the formation of a three-dimensional polymer network.

Termination : Growing chains are terminated, typically by combination or disproportionation. stanford.edu

The kinetics of such a polymerization are complex. Initially, the kinetics may resemble that of a standard radical polymerization. However, as crosslinking proceeds, the system's viscosity increases dramatically, especially after the gel point. This leads to diffusion-controlled kinetics, where the rates of propagation and termination are limited by the mobility of the growing chains and monomer molecules. mcmaster.ca This phenomenon, often called the gel effect or autoacceleration, can cause a rapid increase in the polymerization rate. mcmaster.ca The reactivity of the monomer can be influenced by substituents on the aromatic rings; electron-withdrawing groups on related substituted styrenes have been shown to increase the polymerization rate in controlled radical polymerization. cmu.edu

| Kinetic Parameter | Description | Significance in Divinyl Monomer Polymerization |

| kᵢ (Initiation rate constant) | Rate of formation of initial chain radicals. | Determines the initial rate of polymer chain formation. |

| kₚ (Propagation rate constant) | Rate of addition of monomer to the growing chain. | Controls the speed of chain growth. |

| kₜ (Termination rate constant) | Rate of deactivation of growing chains. | Becomes diffusion-limited after the gel point, leading to autoacceleration. |

| Kinetic Chain Length (ν) | The average number of monomer units added per initiated chain. | Influences the primary chain length before crosslinking. |

Cationic Polymerization Dynamics and Chain Growth

Cationic polymerization is an alternative method applicable to monomers with electron-rich double bonds that can stabilize a carbocation. nih.gov The vinyl groups of this compound, being attached to a large, polarizable aromatic system, are susceptible to cationic polymerization. This process is typically initiated by Lewis acids (e.g., stannic chloride) or protic acids in the presence of a co-initiator. nih.govamanote.com

The mechanism involves:

Initiation : An initiator abstracts an electron pair from the vinyl group, generating a carbocation at the chain end.

Propagation : The carbocationic chain end attacks the double bond of another monomer molecule, regenerating the carbocation at the new chain end. The stability of this propagating carbocation is crucial; the phenyl and phenylethenyl groups in the monomer structure help to stabilize the positive charge through resonance.

Chain Transfer and Termination : The growing chain can be terminated or transfer its activity to another molecule (monomer, solvent, or counterion), which can limit the final molecular weight. nih.gov

Like in radical polymerization, the presence of a second vinyl group leads to crosslinking and network formation. The dynamics of cationic polymerization can be very rapid and are often sensitive to temperature and impurities. Recent advances have led to controlled or "living" cationic polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and architectures by establishing a dynamic equilibrium between active and dormant chain species. nih.govacs.org

Anionic Polymerization Pathways

Anionic polymerization of this compound can proceed via a living mechanism, offering precise control over molecular weight and architecture. mdpi.com This type of polymerization is characterized by the absence of termination or chain transfer reactions when conducted under high-purity conditions. rsc.org The process is typically initiated by organometallic compounds, such as organolithium reagents (e.g., sec-butyllithium (B1581126) or n-butyllithium), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). rsc.orgscielo.br

The mechanism involves the nucleophilic attack of the initiator on one of the ethenyl (vinyl) groups of the monomer, generating a carbanionic active center. This active center then propagates by sequentially adding more monomer units. Due to the presence of two vinyl groups, this compound can participate in polymerization in a couple of ways. Under carefully controlled stoichiometric conditions, selective polymerization of just one vinyl group can occur, leading to a linear polymer with pendant reactive (2-phenylethenyl)benzene groups. This pathway is facilitated because the reactivity of the two vinyl groups can differ based on their electronic and steric environments. Alternatively, it can act as a linking agent for pre-formed living polymer chains.

Synthesis of Star-Related and Block Copolymers via Controlled Polymerization

The bifunctional nature of this compound makes it an excellent candidate for synthesizing non-linear polymer architectures like star and block copolymers via living anionic polymerization.

Star Copolymers: Star polymers can be synthesized using an "arm-first" approach. First, linear polymer "arms" (e.g., polystyrene or polyisoprene) are prepared by living anionic polymerization. These living polymer chains are then reacted with a small amount of this compound. The living carbanionic chain ends of the arms add to the vinyl groups of the monomer. Since the monomer has two vinyl groups, it can link multiple arms together, forming a core from which the polymer arms radiate. Structurally similar molecules like 1,3,5-tris(1-phenylethenyl)benzene and 1,3-bis(1-phenylethenyl)benzene are known to be effective linking agents or initiators for creating 3-arm and 2-arm stars, respectively.

Block Copolymers: Block copolymers can be synthesized by the sequential addition of monomers. A living polymer chain, such as polystyryllithium, can be used to initiate the polymerization of this compound. If the reaction is controlled stoichiometrically, the living polystyryllithium will add to one of the vinyl groups, creating a diblock copolymer with a segment of poly(this compound). This results in a polymer with a polystyrene block and a second block containing pendant, unreacted vinyl groups, which can be used for subsequent modifications or cross-linking.

Cross-Linking Chemistry and Network Formation

Polymers synthesized from this compound, which contain pendant vinyl groups, can be converted from thermoplastics into thermoset materials by forming a three-dimensional network. This cross-linking can be induced by light or heat.

Photoinduced Cross-Linking Processes

Photoinduced cross-linking occurs when a polymer is exposed to light, typically ultraviolet (UV), often in the presence of a photoinitiator. marquette.edu The conjugated structure of this compound, containing both styryl and ethenyl functionalities, is susceptible to photochemical reactions. Upon UV irradiation, the photoinitiator generates free radicals which can initiate polymerization of the pendant vinyl groups on adjacent polymer chains. marquette.edu This creates covalent bonds between the chains, leading to a cross-linked network. Another possible mechanism is the direct [2+2] photocycloaddition of the vinyl groups, a reaction common in systems containing cinnamate (B1238496) or anthracene (B1667546) moieties, which forms cyclobutane (B1203170) rings between chains. marquette.edu This process allows for spatial and temporal control over network formation without the need for high temperatures.

Thermal Cross-Linking Reactions and Network Characterization

Thermal cross-linking is achieved by heating the polymer above a certain activation temperature. The pendant vinyl groups on the polymer chains can react with each other directly through free-radical polymerization initiated by thermal energy. This process is analogous to the thermal curing of resins containing divinylbenzene (DVB), a common cross-linking agent. redalyc.org As the temperature increases, the mobility of the polymer chains rises, and the vinyl groups react to form a rigid, insoluble, and infusible network structure. mdpi.com

The formation and characterization of these networks can be confirmed through several methods:

Solubility Tests: Cross-linked polymers are insoluble in solvents that would dissolve their linear counterparts.

Swelling Studies: The extent of swelling in a suitable solvent is inversely related to the cross-link density. redalyc.org

Thermogravimetric Analysis (TGA): TGA can demonstrate enhanced thermal stability, often indicated by a higher onset temperature of degradation and an increased amount of char residue at high temperatures compared to the non-cross-linked polymer. scielo.br

Cross-Linking Density and its Influence on Material Properties

Cross-linking density, defined as the number of cross-links per unit volume, is a critical parameter that dictates the final properties of the polymer network. It can be controlled by varying the initial concentration of this compound in a copolymerization or by adjusting the curing conditions (e.g., temperature, time, or radiation dose). A higher cross-linking density generally leads to a more rigid material with enhanced mechanical and thermal properties.

Table 2: General Influence of Cross-Linking Density on Polymer Properties

| Property | Influence of Increasing Cross-Linking Density | Rationale | Source |

| Tensile Strength & Modulus | Increase | The network structure restricts chain mobility and deformation, making the material stiffer and stronger. | |

| Glass Transition Temp. (Tg) | Increase | The movement of polymer segments is more restricted by the covalent cross-links, requiring more thermal energy for the transition from a glassy to a rubbery state. | |

| Solvent Swelling | Decrease | A denser network structure physically limits the amount of solvent that can penetrate and be absorbed by the polymer. | redalyc.org |

| Elongation at Break | Decrease | The reduced mobility of the polymer chains makes the material more brittle and less able to stretch before fracturing. | |

| Thermal Stability | Increase | The network structure requires more energy to break down, often leading to a higher degradation temperature and increased char formation. | redalyc.org |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core

The benzene core of this compound is rendered electron-rich by its two substituents: the ethenyl (vinyl) group and the 2-phenylethenyl (styryl) group. Both groups are classified as activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). Their activating nature stems from the ability to donate electron density into the aromatic ring via resonance, which stabilizes the cationic intermediate formed during the reaction.

The general mechanism for EAS proceeds in two primary steps. libretexts.org First, the π electrons of the benzene ring attack an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion or σ-complex. libretexts.orglibretexts.org The positive charge in this intermediate is delocalized across the ring, particularly at the positions ortho and para to where the electrophile has added. uci.edu The second step is a rapid deprotonation from the carbon atom bearing the electrophile, which restores the aromaticity of the ring and yields the final substituted product. libretexts.org

Given the presence of two ortho-, para-directing groups at positions 1 and 2, the regiochemical outcome of EAS on this compound is predictable. The positions most activated towards electrophilic attack would be C4 and C6 (para and ortho to the ethenyl group, respectively, and meta and ortho to the phenylethenyl group) and to a lesser extent C3 and C5. Steric hindrance from the bulky 2-phenylethenyl group might disfavor substitution at the C3 position. Therefore, substitution is most likely to occur at the C4 and C6 positions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions This table outlines the expected major products for common EAS reactions based on the directing effects of the substituents.

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | 1-Bromo-2-ethenyl-3-(2-phenylethenyl)benzene and 1-Bromo-3-ethenyl-2-(2-phenylethenyl)benzene |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Ethenyl-4-nitro-2-(2-phenylethenyl)benzene and 1-Ethenyl-6-nitro-2-(2-phenylethenyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) | 4-Alkyl-1-ethenyl-2-(2-phenylethenyl)benzene and 6-Alkyl-1-ethenyl-2-(2-phenylethenyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) | 4-Acyl-1-ethenyl-2-(2-phenylethenyl)benzene and 6-Acyl-1-ethenyl-2-(2-phenylethenyl)benzene |

Nucleophilic Reactions and Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike EAS, this type of reaction is generally difficult for benzene and its derivatives because the electron-rich nature of the aromatic ring repels incoming nucleophiles. youtube.com For NAS to occur, the benzene ring must typically be substituted with at least one powerful electron-withdrawing group (like a nitro group) to decrease the ring's electron density and stabilize the negatively charged intermediate. youtube.comyoutube.com

The substituents on this compound are electron-donating, which further enriches the benzene core with electrons. This property makes the ring highly deactivated towards nucleophilic attack. youtube.com Consequently, standard NAS reactions are not expected to proceed under typical laboratory conditions.

Two principal mechanisms govern NAS reactions:

Addition-Elimination Mechanism : This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the electron-withdrawing group. In a subsequent step, the leaving group is eliminated, and aromaticity is restored. youtube.com This mechanism is not viable for this compound due to the absence of both a suitable leaving group and the necessary electron-withdrawing groups.

Elimination-Addition (Benzyne) Mechanism : This mechanism can occur on aryl halides that lack activating groups but requires extremely strong basic conditions (e.g., sodium amide in liquid ammonia) and high temperatures. youtube.comlibretexts.org The reaction proceeds through a highly reactive "benzyne" intermediate, which is formed by the elimination of a proton and a halide ion from adjacent positions. The nucleophile then adds to the benzyne, followed by protonation to yield the product. youtube.com This pathway is also not relevant to this compound itself, as it lacks a halogen leaving group.

While the benzene core is unreactive, the exocyclic double bonds of the ethenyl and phenylethenyl groups could potentially react with nucleophiles via a Michael-type addition, but this falls outside the scope of substitution on the aromatic ring itself.

Organometallic Reactivity and Complex Formation with this compound

The extensive π-system of this compound, encompassing the benzene ring and two conjugated double bonds, makes it an excellent ligand for forming complexes with transition metals. The molecule can coordinate to a metal center in several ways.

π-Complex Formation : The benzene ring can act as a η⁶-ligand, while the ethenyl and phenylethenyl groups can act as η²-ligands. Depending on the metal and reaction conditions, the compound could coordinate through one or multiple of these π-systems. For example, metals like chromium, iron, and ruthenium are known to form stable η⁶-benzene complexes (e.g., (η⁶-C₆H₆)Cr(CO)₃). It is plausible that this compound could form similar sandwich or half-sandwich compounds.

Participation in Catalytic Cycles : Molecules with similar structures, such as bis(phenylethynyl)benzenes, are often synthesized using palladium-catalyzed cross-coupling reactions like the Sonogashira or Heck reactions. evitachem.com These reactions proceed through a catalytic cycle involving organometallic intermediates where the palladium catalyst undergoes oxidative addition into an aryl-halide bond, followed by transmetalation and reductive elimination. evitachem.com By analogy, this compound could potentially be synthesized via such methods or participate in other organometallic catalytic processes as a ligand or substrate.

Electrophilic Metalation : Certain metals can act as electrophiles and substitute a hydrogen on the aromatic ring. libretexts.org For instance, reactions with mercuric acetate (B1210297) (Hg(OAc)₂) can lead to mercuration of the ring. This provides a pathway to introduce a metal atom onto the benzene core, which can then be used in subsequent transformations. libretexts.org

Table 2: Potential Organometallic Interactions and Complex Types

| Type of Interaction | Metal Center (Example) | Bonding Mode | Potential Application/Significance |

|---|---|---|---|

| Benzene Ring Coordination | Cr, Fe, Ru | η⁶-arene | Formation of stable sandwich/half-sandwich complexes, modification of ring reactivity. |

| Alkene Coordination | Pd, Pt, Rh | η²-alkene | Intermediates in catalytic hydrogenation, isomerization, or addition reactions. |

| Catalytic Cross-Coupling | Pd(0) | Oxidative Addition/Reductive Elimination | Synthesis of more complex conjugated systems. |

| Electrophilic Metalation | Hg(II), Tl(III) | C-M σ-bond | Functionalization of the aromatic ring for further reactions. |

Hydrogenation and Dehydrogenation Pathways

The unsaturated nature of this compound allows it to undergo both hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen) reactions, targeting both the side-chain double bonds and the aromatic ring.

Hydrogenation: Catalytic hydrogenation is a common method to reduce the double bonds and/or the aromatic ring. The selectivity of the reaction depends heavily on the catalyst and reaction conditions (temperature, pressure).

Side-Chain Hydrogenation : The ethenyl and phenylethenyl double bonds are more readily hydrogenated than the aromatic ring. Using common catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under mild conditions (low pressure of H₂ gas, room temperature) would selectively reduce the alkenes to yield 1-ethyl-2-(2-phenylethyl)benzene .

Ring Hydrogenation : To hydrogenate the benzene ring, more forcing conditions are required, such as higher pressures and temperatures, often with a nickel (Ni) or rhodium (Rh) catalyst. libretexts.org Complete hydrogenation under such conditions would result in the formation of 1-ethyl-2-(2-phenylethyl)cyclohexane .

Dehydrogenation: Dehydrogenation is an endothermic process that typically requires high temperatures and a catalyst. The industrial production of styrene from ethylbenzene (B125841) and divinylbenzene from diethylbenzene are analogous processes, often carried out over an iron oxide catalyst promoted with potassium, in the presence of superheated steam. researchgate.netsemanticscholar.org

Applying this logic to this compound is speculative. Dehydrogenation could theoretically convert the ethenyl and phenylethenyl groups into ethynyl (B1212043) (acetylenic) groups, leading to the formation of 1-ethynyl-2-(2-phenylethynyl)benzene . This reaction would be challenging, requiring significant energy input and likely competing with polymerization and cracking side reactions at the high temperatures needed. semanticscholar.org

Table 3: Summary of Hydrogenation and Dehydrogenation Pathways

| Process | Typical Conditions | Product(s) | Notes |

|---|---|---|---|

| Selective Hydrogenation | H₂, Pd/C, 1 atm, 25°C | 1-Ethyl-2-(2-phenylethyl)benzene | Reduces alkene double bonds preferentially. |

| Full Hydrogenation | H₂, Ni or Rh catalyst, high pressure/temperature | 1-Ethyl-2-(2-phenylethyl)cyclohexane | Reduces both alkenes and the aromatic ring. libretexts.org |

| Dehydrogenation (Hypothetical) | > 600°C, Fe₂O₃/K₂O catalyst, steam | 1-Ethynyl-2-(2-phenylethynyl)benzene | Analogous to industrial styrene production; likely low yield. researchgate.netsemanticscholar.org |

Computational Chemistry and Theoretical Investigations of 1 Ethenyl 2 2 Phenylethenyl Benzene

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 1-Ethenyl-2-(2-phenylethenyl)benzene, these calculations would be essential to understand its fundamental properties.

A critical first step in the computational analysis of this compound would be the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of its atoms. Due to the presence of rotatable single bonds, the molecule can exist in various conformations. A thorough study would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. The planarity of the styryl group and the orientation of the vinyl group relative to the benzene (B151609) ring would be key parameters to investigate.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Data Not Available)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (vinyl) | Data Not Available | ||

| C=C (styryl) | Data Not Available | ||

| C-C (vinyl-ring) | Data Not Available | ||

| C-C (styryl-ring) | Data Not Available | ||

| Ring C-C | Data Not Available | ||

| C-C-C (ring) | Data Not Available | ||

| Vinyl-Ring Dihedral | |||

| Styryl-Ring Dihedral |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as chemical potential, hardness, and electrophilicity index could be calculated to predict the molecule's behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Data Not Available)

| Parameter | Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Ionization Potential | Data Not Available |

| Electron Affinity | Data Not Available |

| Chemical Hardness | Data Not Available |

| Electronegativity | Data Not Available |

| Electrophilicity Index | Data Not Available |

An analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal how electrons are shared among the atoms in this compound. This information is vital for understanding intermolecular interactions. Furthermore, the Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution on the molecule's surface. The MEP is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its interaction with light, TD-DFT calculations are necessary. These calculations provide information about the molecule's electronic excited states.

TD-DFT can be used to simulate the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra of this compound. By calculating the energies of vertical electronic transitions from the ground state to various excited states, the absorption spectrum can be predicted. Similarly, by optimizing the geometry of the first excited state and calculating the transition energy back to the ground state, the emission spectrum can be simulated. These theoretical spectra can then be compared with experimental data, if available, to validate the computational methodology.

Table 3: Hypothetical Predicted Absorption and Emission Wavelengths for this compound (Data Not Available)

| Spectrum | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Absorption (λmax) | Data Not Available | Data Not Available | Data Not Available |

| Emission (λem) | Data Not Available | Data Not Available |

A detailed TD-DFT analysis would characterize the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. This is often achieved by examining the molecular orbitals involved in the transition. Additionally, the calculation of ground and excited state dipole moments would provide insight into how the charge distribution changes upon photoexcitation, which is important for understanding solvent effects on the photophysical properties.

Reaction Mechanism Elucidation through Advanced Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions involving this compound. These methods allow for the exploration of reaction pathways, the characterization of transition states, and a deep understanding of the electronic factors governing reactivity.

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone for elucidating reaction mechanisms. rsc.orgsmu.educhemrxiv.orgwiley-vch.de An IRC path represents the minimum energy pathway connecting a transition state to the corresponding reactants and products on the potential energy surface. smu.edu For a molecule like this compound, IRC calculations would be instrumental in verifying that a located transition state indeed connects the desired reactants and products of a specific reaction, such as a cycloaddition or hydrogenation. The calculation starts from the optimized geometry of the transition state and follows the path of steepest descent in mass-weighted coordinates towards the minima. smu.edu

Transition State Theory (TST) complements IRC by providing a framework to calculate the rate constants of elementary reactions. By analyzing the properties of the transition state, such as its geometry and vibrational frequencies, TST allows for the determination of the activation energy, which is a critical factor in understanding the reaction kinetics. For instance, in a potential Diels-Alder reaction involving one of the ethenyl groups of this compound, TST could predict the reaction rate and how it is influenced by temperature and the presence of catalysts.

Due to the lack of specific published research on this exact molecule, a representative IRC plot for a reaction involving this compound cannot be provided. However, the general principle involves plotting the energy as a function of the reaction coordinate, which would show the energy profile from reactants, over the transition state, to the products.

Reaction Force Analysis is a conceptual tool used to understand the energetic profile of a reaction. It partitions the reaction coordinate into regions where the forces acting on the nuclei are either stabilizing (reactant and product regions) or destabilizing (transition state region). This analysis helps to identify the critical points along the reaction path where significant electronic and structural rearrangements occur. For a reaction of this compound, this analysis could pinpoint the exact moments of bond breaking and formation.

Reaction Electronic Flux (REF) provides a quantitative measure of the electronic activity during a reaction. It describes the rate of change of the electronic charge density at each point along the reaction coordinate. A high REF indicates significant electronic reorganization, which is typical for the transition state region. In the context of this compound, analyzing the REF for a given reaction would reveal the flow of electrons and the nature of the electronic changes, such as whether the reaction is polar or nonpolar.

Computational studies are invaluable for investigating the mechanisms of catalytic reactions. For this compound, this could involve studying its hydrogenation, polymerization, or cross-coupling reactions in the presence of a catalyst. Theoretical calculations can model the interaction of the substrate with the catalyst, identify the active catalytic species, and determine the energy profile of the entire catalytic cycle.

For example, in a study of the hydroarylation of styrene (B11656) with phenol (B47542) catalyzed by a hypervalent selenium salt, density functional theory (DFT) calculations were used to compare two possible activation modes: π-activation on the styrene and O-activation on the phenol. liverpool.ac.uk The calculations showed that the O-activation mode had a lower energy barrier, making it the more favorable pathway. liverpool.ac.uk Similar computational approaches could be applied to this compound to explore how different catalysts could selectively activate one of its reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics of this compound and the influence of the solvent environment.

The flexible nature of the ethenyl and phenylethenyl substituents suggests that this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identify the most stable conformers, and calculate the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Solvent effects can significantly impact chemical reactions and molecular properties. MD simulations explicitly including solvent molecules can model these effects with high fidelity. For this compound, simulations in different solvents could reveal how the solvent structure around the solute affects its conformational preferences and the energetics of its reactions. For instance, studies on dendritic polyelectrolytes in solution have used MD simulations to understand the conformation of spacers and the profiles of monomers and counterions. researchgate.net

Quantum Chemical Topology and Bonding Analysis (e.g., NBO, ELF, LOL)

Quantum Chemical Topology provides a framework for analyzing the electron density to gain insights into chemical bonding and molecular structure.

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density and the nature of bonding interactions. nih.gov For this compound, NBO analysis could quantify the extent of conjugation between the benzene ring and the ethenyl and phenylethenyl groups. It can also identify important donor-acceptor interactions that contribute to the molecule's stability. For example, NBO analysis has been used to understand the electronic structure of resveratrol (B1683913), a related stilbenoid. researchgate.net

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL) are topological analyses of the electron density that provide a visual representation of electron localization. nih.govmdpi.com These methods can clearly distinguish between core electrons, lone pairs, and bonding electrons. For this compound, ELF and LOL analyses would provide a detailed picture of the covalent bonds and the π-electron system, helping to rationalize its chemical reactivity. For instance, ELF analysis has been used to characterize the non-concerted nature of certain cycloaddition reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of molecules based on their structural features. rsc.orgnih.govresearchgate.net QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimental property.

For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, and chromatographic retention times. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to select the most relevant descriptors and build the predictive model. nih.gov The reliability of QSPR models is assessed through rigorous validation techniques. researchgate.net While specific QSPR models for this compound are not available, the methodology has been successfully applied to predict the properties of various classes of organic compounds, including sulfonamides and triazole derivatives. researchgate.net

Applications and Advanced Materials Based on 1 Ethenyl 2 2 Phenylethenyl Benzene Frameworks

Organic Electronics and Optoelectronic Devices

The delocalized π-electron system inherent in the 1-ethenyl-2-(2-phenylethenyl)benzene framework is the foundation for its potential use in electronic and optoelectronic applications. This structure allows for the efficient absorption and emission of light as well as the transport of charge carriers, which are fundamental processes in devices like organic light-emitting diodes (OLEDs) and organic semiconductors.

Derivatives of arylethene and stilbene (B7821643) are recognized as a promising class of materials for organic light-emitting diodes due to their excellent fluorescence properties. journal-spqeo.org.ua The π-conjugated system allows them to emit intense light, often in the visible region of the spectrum, even in the solid state. journal-spqeo.org.ua

A structurally related compound, 1,4-bis(2,2-diphenylethenyl)benzene (PEB), which also contains stylbene units, has demonstrated significant potential as an efficient emitting material. journal-spqeo.org.ua Research on PEB shows that while it has poor photoluminescence efficiency in solution, its efficiency increases dramatically in the solid state, a phenomenon that can be attributed to the prevention of intramolecular rotations. journal-spqeo.org.ua When used as the emitting layer in OLEDs, PEB produces bright blue-green electroluminescence. journal-spqeo.org.ua Optimized devices incorporating PEB have achieved high luminance and efficiency, underscoring the utility of this class of compounds. journal-spqeo.org.ua The conjugated nature of this compound suggests its suitability for similar applications in developing organic light-emitting diodes.

The performance of OLEDs using the related stilbene-based compound PEB is detailed in the table below.

| Property | Value | Reference |

| Peak Electroluminescence Wavelength (λmax) | ~495 nm (Blue-Green) | journal-spqeo.org.ua |

| Maximum External Quantum Efficiency (ηEL) | 2.5% | journal-spqeo.org.ua |

| Maximum Luminance | 41,600 cd/m² | journal-spqeo.org.ua |

This table presents data for OLEDs using 1,4-bis(2,2-diphenylethenyl)benzene (PEB) as the electron-transport and emitting layer.

Given the inherent fluorescence of the styrylbenzene core, derivatives of this compound could also be explored for use as fluorescent probes and in scintillators, where the efficient conversion of energy into detectable light is required.

Efficient charge injection and transport are critical for the performance of organic electronic devices. acs.org In multi-layer OLEDs, distinct layers are often used to transport electrons and holes from the electrodes to the emissive layer where they recombine. acs.org Materials with high electron mobility are known as electron transport materials (ETMs). acs.org The molecular framework of this compound, with its extended conjugation, is conducive to facilitating electron transport, making it a candidate for use in organic semiconductors.

Studies on the related compound 1,4-bis(2,2-diphenylethenyl)benzene (PEB) have identified it as not only an efficient emitting material but also a superior electron-transport material. journal-spqeo.org.ua The ability of a single material to perform both functions can simplify device architecture. The effectiveness of a material for charge transport is often evaluated by its electron affinity (EA) and ionization potential (IP). acs.org For instance, the widely used ETM 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI) has an EA of 2.7 eV and an IP of 6.2-6.7 eV, which also allows it to block holes effectively. acs.org By modifying the substituents on the this compound core, it would be possible to tune these energy levels to optimize charge transport for specific device applications.

Materials with extended π-conjugated systems are known to exhibit non-linear optical (NLO) properties, where the polarization of the material responds non-linearly to the strength of an applied optical field. This behavior is crucial for applications such as frequency conversion and optical switching. The structure of this compound, featuring interconnected aromatic rings, provides the necessary electronic conjugation for potential NLO activity. Related compounds, such as bis(phenylethynyl)benzenes, have been investigated for their unique thermal and optical properties, suggesting that the this compound framework could serve as a valuable platform for designing new NLO materials. evitachem.com

Polymer Science and Engineering Applications

The presence of two distinct ethenyl (vinyl) groups makes this compound a highly functional monomer for polymer synthesis. These reactive sites allow it to be incorporated into polymer chains or to act as a cross-linking agent, enabling the creation of diverse polymeric materials with properties engineered for specific needs.

The dual vinyl groups on this compound allow for its use in synthesizing polymers and copolymers with specific optical and mechanical properties. By copolymerizing this monomer with other vinyl-based monomers, such as phenylethene (styrene) or propenonitrile, new materials with tailored characteristics can be produced. essentialchemicalindustry.org This approach is widely used in the polymer industry; for example, copolymerizing styrene (B11656) with buta-1,3-diene yields SBS rubber, which has high elasticity, while copolymerization with propenonitrile produces SAN, a polymer with enhanced heat and chemical resistance. essentialchemicalindustry.org

The rigid, conjugated core of this compound can be integrated into polymer backbones to create conjugated polymers. Synthesis techniques like the Sonogashira coupling reaction are employed to create such polymers with well-defined structures and low band gaps. evitachem.commdpi.com The structure of the monomer allows for the design of various polymer architectures, from simple linear chains to complex, cross-linked three-dimensional networks. Furthermore, it could serve as a core for building dendritic structures, which are highly branched molecules that have found use in solution-processable OLEDs. researchgate.net The ability to create such a wide range of architectures provides a powerful tool for tuning the final properties of the material.

Incorporating rigid aromatic units like the this compound framework into a polymer is a well-established strategy for enhancing its thermal stability. Aromatic polymers generally exhibit higher decomposition temperatures compared to their aliphatic counterparts. For example, porous organic polymers built from benzene-based azo units are stable up to approximately 220 °C, while those with triazine units can be stable up to 250 °C before significant mass loss occurs. mdpi.com

Furthermore, the bifunctionality of this compound allows it to act as a cross-linking agent. When added to a polymerization reaction, it can form chemical bonds between linear polymer chains, creating a robust polymer network. This cross-linking significantly improves the mechanical performance of the material, increasing its strength, stiffness, and resistance to solvents. This is analogous to how divinylbenzene (B73037) is used as a cross-linker in the production of various resins. The mechanical properties can also be tailored through blending. For instance, High Impact Polystyrene (HIPS) is produced by polymerizing phenylethene in the presence of dissolved poly(buta-1,3-diene) rubber, which results in a much tougher, less brittle material. essentialchemicalindustry.org

Functionalization of Polymer Backbones for Specific Applications

The presence of the vinyl group in this compound allows it to act as a functional monomer in polymerization reactions. Through techniques like free-radical polymerization, it can be homopolymerized or, more commonly, copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate) to introduce the phenylethenyl-benzene side group into a polymer backbone. acs.org This process enables the precise incorporation of the stilbene moiety's unique properties into the final material.

The primary advantage of using this monomer is the ability to create highly functionalized macromolecules where the pendant side chains provide specific functionalities. acs.orgacs.org Research on similar functionalized stilbene monomers demonstrates their use as electron-donor molecules in free-radical copolymerization with electron-acceptor monomers, such as maleic anhydride. acs.org This approach yields alternating copolymers with a high concentration of functional groups along the polymer chain, which can significantly influence the material's properties, such as chain stiffness and solubility. acs.org

Post-polymerization modification is another strategy for functionalization. While direct C-H functionalization of polymer backbones is an emerging field, the aromatic rings on the pendant group of a poly(this compound) chain are susceptible to electrophilic substitution reactions. utexas.edu This allows for the introduction of additional functional groups after the polymer has been formed, providing a secondary pathway to tailor material properties.

Table 1: Polymer Functionalization Strategies and Outcomes

| Functionalization Strategy | Monomers Involved | Resulting Polymer Feature | Potential Application |

| Direct Copolymerization | This compound + Styrene | Random copolymer with tunable refractive index and photo-activity. | Optical films, high-performance plastics. |

| Alternating Copolymerization | This compound + Maleic Anhydride | Highly regular, rigid-rod like polymer backbone. acs.org | Thermally stable resins, precursors for polyelectrolytes. acs.org |

| Grafting from Backbone | Poly(this compound) | Introduction of new functional groups (e.g., -SO₃H, -NO₂) via electrophilic substitution. | Ion-exchange resins, sensor materials. |

| End-Group Functionalization | RAFT or ATRP Initiator | Polymer chains terminated with a specific functional group for further reactions. mdpi.com | Block copolymer synthesis, surface modification. mdpi.com |

Advanced Cross-Linking Agents and Resins

Polymers incorporating this compound units can be transformed into robust, cross-linked networks, or resins, through mechanisms that leverage the reactivity of the stilbene moiety. The most significant of these is photocrosslinking. The double bond within the phenylethenyl (stilbene) side group is capable of undergoing a [2π+2π] cycloaddition reaction upon exposure to ultraviolet (UV) light. researchgate.net

When a polymer film containing these side chains is irradiated, stilbene units on adjacent polymer chains can dimerize to form cyclobutane (B1203170) rings. researchgate.net This reaction creates covalent bonds between the chains, resulting in a cross-linked, insoluble polymer network. The extent of this photocrosslinking can be controlled by the irradiation time and light intensity, allowing for the fine-tuning of the resulting resin's mechanical and thermal properties. researchgate.netresearchgate.net This method is advantageous as it is a non-invasive, spatiotemporally controllable process that can be performed at ambient temperatures, avoiding thermal degradation of the polymer. nih.gov

These photocrosslinkable polymers are excellent candidates for negative photoresists, where the areas exposed to light become insoluble and form the desired pattern after development.

Table 2: Comparison of Cross-Linking Methods for Stilbene-Containing Polymers

| Parameter | Photocrosslinking | Thermal Cross-Linking |

| Mechanism | [2π+2π] cycloaddition of stilbene C=C bonds. researchgate.net | Radical formation and chain transfer at elevated temperatures. |

| Stimulus | UV Light (e.g., >300 nm). researchgate.net | Heat (Typically >150 °C). |

| Initiator | Often requires a photosensitizer or occurs directly. | Often requires a thermal initiator (e.g., peroxide). |

| Advantages | High spatial and temporal control; room temperature processing. nih.gov | Simple equipment; good for bulk material processing. |

| Disadvantages | Limited penetration depth of light; potential for photodegradation. | Lack of spatial control; potential for thermal degradation of polymer. |

| Typical Application | Photoresists, hydrogel formation, optical data storage. researchgate.net | Bulk thermoset resins, adhesives. |

Catalyst Ligands and Coordination Chemistry in Organic Synthesis

The use of this compound in catalysis is less explored, but its structure suggests potential as a ligand in coordination chemistry. The electron-rich π-systems of the two aromatic rings and the ethenyl bridge can coordinate to transition metal centers. While it lacks traditional heteroatom donors like phosphorus or nitrogen, which are common in catalyst ligands, the stilbene scaffold can act as a ligand for various metals. uni-wuerzburg.de

For instance, stilbene derivatives have been shown to co-coordinate with lanthanide ions, influencing their photophysical properties. acs.org Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of stilbenes via C-H activation, indicating a clear interaction between the metal and the stilbene framework during the catalytic cycle. acs.org

A polymer functionalized with this compound side chains could serve as a macromolecular ligand. Such a polymer could potentially immobilize a metal catalyst, combining the benefits of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation and catalyst recycling). The coordination of a metal to the pendant stilbene groups could be used in reactions such as hydrogenation, cross-coupling, or polymerization.

Table 3: Potential Coordination and Catalytic Applications

| Metal Center | Potential Coordination Mode | Possible Catalytic Application | Reference Concept |

| Rhodium (Rh) | π-coordination to arene/alkene | C-H activation, hydrogenation, hydroformylation. | acs.org |

| Palladium (Pd) | π-coordination to arene/alkene | Suzuki, Heck, and Sonogashira cross-coupling reactions. nih.gov | nih.gov |

| Europium (Eu) / Lanthanides | Chelation involving π-system | Lewis acid catalysis, luminescent probes for reaction monitoring. | acs.org |

| Copper (Cu) | π-coordination | Atom Transfer Radical Polymerization (ATRP), click chemistry. | N/A |

Development of Smart Materials (e.g., Photoresponsive Systems)

The development of smart materials, which respond to external stimuli, is a primary application area for frameworks based on this compound. The core functionality is derived from the reversible trans-cis photoisomerization of the stilbene moiety. nih.gov The trans isomer is typically the more thermodynamically stable state, but upon irradiation with a specific wavelength of UV light, it can convert to the higher-energy cis isomer. This process can often be reversed by irradiating with a different wavelength of light or by thermal relaxation. acs.org

When these stilbene units are incorporated as pendant groups on a polymer chain, this molecular-level isomerization can induce significant macroscopic changes in the material. For example, the change in geometry from the planar trans state to the non-planar cis state can alter polymer chain conformation, leading to changes in:

Solubility: Affecting the polymer's interaction with a solvent.

Optical Properties: The isomers have different absorption and fluorescence spectra, allowing for photoswitchable fluorescence. nih.gov

Conformation and Shape: Inducing contraction or expansion in polymer networks or gels.

This photoresponsiveness allows for the creation of materials for optical data storage, photo-switchable sensors, and light-controlled drug delivery systems. nih.gov

Table 4: Photoresponsive Behavior of Stilbene-Functionalized Polymers

| Stimulus (Light) | Molecular Process | Macroscopic Material Response | Potential Application |

| UV Irradiation (e.g., ~310-360 nm) | trans → cis isomerization of stilbene side chains. | Change in UV-Vis absorption; fluorescence quenching; altered polymer solubility. | Optical switches, information storage. nih.gov |

| Visible Light Irradiation (e.g., ~400 nm) or Heat | cis → trans isomerization of stilbene side chains. | Reversal of the changes, recovery of original properties. | Reversible systems, erasable media. nih.gov |

| High-Intensity UV Irradiation | [2π+2π] cycloaddition between trans isomers. researchgate.net | Permanent cross-linking, formation of an insoluble network. | Photolithography, permanent patterning. |

Host-Guest Chemistry and Self-Assembly for Supramolecular Structures

Polymers functionalized with large, aromatic side chains like 2-(2-phenylethenyl)benzene are excellent candidates for participating in host-guest chemistry and forming complex supramolecular structures. The driving forces for these interactions are typically non-covalent, including π-π stacking between the aromatic rings and hydrophobic interactions.

In solution, these polymer chains can self-assemble into ordered structures such as micelles or larger aggregates, where the hydrophobic, aromatic side chains form a core, and the polymer backbone is exposed to the solvent. nih.gov This self-assembly process can create nano- or micro-scale cavities that are capable of encapsulating small "guest" molecules, particularly those that are also aromatic or nonpolar. nih.govmdpi.com

This behavior is foundational to applications in areas like drug delivery, where a therapeutic guest can be encapsulated and protected by the polymer host. Furthermore, the photoresponsive nature of the stilbene unit offers an elegant mechanism for controlled release. The trans-cis isomerization can disrupt the ordered π-π stacking interactions that hold the host-guest complex together, triggering the release of the guest molecule upon light irradiation. This creates a "catch and release" system that can be externally controlled.

Table 5: Host-Guest System Characteristics

| Component | Role | Key Interactions | Examples |

| Poly(this compound) | Host | π-π stacking, hydrophobic interactions, van der Waals forces. | Forms micelles or aggregated structures in solution. nih.gov |

| Aromatic Molecules | Guest | Strong π-π stacking with the stilbene side chains. | Pyrene, Anthracene (B1667546), Fullerene derivatives. |

| Nonpolar Molecules | Guest | Hydrophobic effect, encapsulation within the nonpolar core. | Dyes (e.g., Nile Red), drug molecules (e.g., Doxorubicin). |

| Light (UV/Vis) | Trigger | Induces trans ↔ cis isomerization of the host's side chains. | Disrupts host-guest interactions, leading to guest release. nih.gov |

Future Research Directions and Unexplored Avenues for 1 Ethenyl 2 2 Phenylethenyl Benzene Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-Ethenyl-2-(2-phenylethenyl)benzene, and its derivatives, presents an opportunity for the application of green chemistry principles to reduce environmental impact. Future research should focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key areas for development include:

Catalytic Cross-Coupling Reactions: Exploring modern catalytic methods, such as Palladium-catalyzed Heck and Suzuki couplings, could provide more direct and efficient routes. nih.gov Research into water-based reaction media or the use of more sustainable solvents like toluene, which can substitute for the more toxic benzene (B151609), is a critical direction. nih.gov

One-Pot Syntheses: Designing one-pot reaction sequences would significantly improve efficiency by minimizing intermediate purification steps, thus saving time, resources, and reducing solvent usage.

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanosynthesis could accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Bio-based Precursors: A long-term goal could be the development of synthetic pathways that utilize precursors derived from renewable biological sources, aligning with the principles of a circular economy.